molecular formula C15H15N3O3S B6099083 3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid

3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B6099083
M. Wt: 317.4 g/mol
InChI Key: LHBZQQASGVHGSV-UHFFFAOYSA-N
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Description

3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound that features a benzoic acid core with a sulfanylacetamido group and a dimethylpyrimidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:

    Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with a suitable thiolating agent to introduce the sulfanyl group.

    Acetamido Group Introduction: The intermediate is then reacted with an acetamide derivative under appropriate conditions to form the acetamido linkage.

    Benzoic Acid Coupling: Finally, the acetamido intermediate is coupled with a benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzoic acid to a benzyl alcohol.

    Substitution: The dimethylpyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. The sulfanyl and acetamido groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid: Similar structure but with an amino group instead of a sulfanyl group.

    3-{2-[(4,6-dimethylpyrimidin-2-yl)methyl]benzoic acid: Similar structure but with a methyl group instead of an acetamido group.

Uniqueness

3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid is unique due to the presence of both the sulfanyl and acetamido groups, which can confer distinct chemical and biological properties. This combination of functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-6-10(2)17-15(16-9)22-8-13(19)18-12-5-3-4-11(7-12)14(20)21/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZQQASGVHGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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